6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 6th position and an isopropyl group at the 1st position of the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization. In this case, the starting materials would be 6-methoxybenzaldehyde and isopropylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinolines depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Studied for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and isopropyl groups.
6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of an isopropyl group.
6-methoxy-1-(propan-2-yl)-1,2,3,4-dihydroisoquinoline: Similar structure but with a dihydroisoquinoline core.
Uniqueness
6-methoxy-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methoxy and isopropyl groups, which can influence its biological activity and chemical reactivity. These substituents can enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1017179-87-1 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
6-methoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H19NO/c1-9(2)13-12-5-4-11(15-3)8-10(12)6-7-14-13/h4-5,8-9,13-14H,6-7H2,1-3H3 |
InChI Key |
NUJWYCUNDWENRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C=C(C=C2)OC |
Purity |
95 |
Origin of Product |
United States |
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